molecular formula C16H13NO2 B14311874 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol CAS No. 109485-92-9

7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol

Cat. No.: B14311874
CAS No.: 109485-92-9
M. Wt: 251.28 g/mol
InChI Key: ZOGFLMDJACQJBE-UHFFFAOYSA-N
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Description

7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol is an organic compound that features a naphthalene ring substituted with a pyridin-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalen-2-ol and pyridin-2-ylmethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).

    Procedure: Naphthalen-2-ol is reacted with pyridin-2-ylmethanol under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Catalysts: Using catalysts to increase reaction efficiency.

    Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification: Employing advanced purification methods like chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH₄) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalen-2-ol derivatives.

    Substitution: Halogenated naphthalenes.

Scientific Research Applications

Chemistry

In chemistry, 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to interact with various biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be utilized in the synthesis of dyes, pigments, and other materials that require specific structural features provided by the naphthalene and pyridine moieties.

Mechanism of Action

The mechanism by which 7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxynaphthalen-2-ol: Lacks the pyridin-2-yl group, resulting in different chemical and biological properties.

    2-(Naphthalen-1-yl)pyridine: Similar structure but with the pyridine ring directly attached to the naphthalene, affecting its reactivity and applications.

    7-(Pyridin-3-ylmethoxy)naphthalen-2-ol: The position of the pyridine ring substitution can influence the compound’s properties and interactions.

Uniqueness

7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol is unique due to the specific positioning of the pyridin-2-ylmethoxy group, which can significantly impact its chemical reactivity and biological activity. This distinct structure allows for unique interactions and applications that are not possible with other similar compounds.

Properties

109485-92-9

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

7-(pyridin-2-ylmethoxy)naphthalen-2-ol

InChI

InChI=1S/C16H13NO2/c18-15-6-4-12-5-7-16(10-13(12)9-15)19-11-14-3-1-2-8-17-14/h1-10,18H,11H2

InChI Key

ZOGFLMDJACQJBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC3=C(C=CC(=C3)O)C=C2

Origin of Product

United States

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